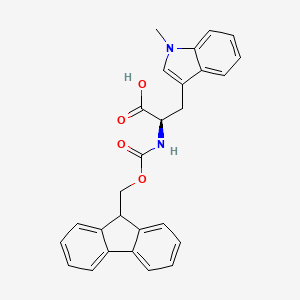

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

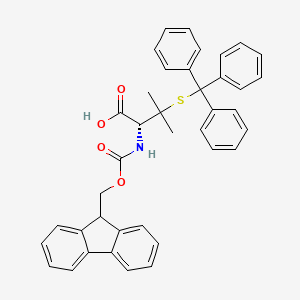

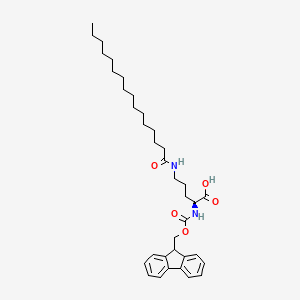

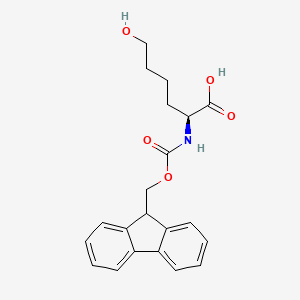

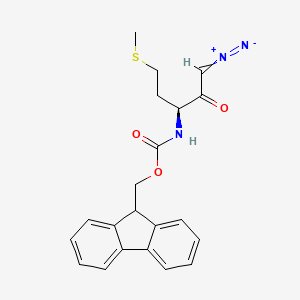

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biomass-derived Chemicals in Drug Synthesis

Levulinic acid (LEV), a biomass-derived chemical with carbonyl and carboxyl groups, highlights the importance of such functional groups in drug synthesis. LEV's derivatives facilitate the production of value-added chemicals, demonstrating the significance of carbonyl and carboxyl-containing compounds in medicinal chemistry. This research emphasizes the role of biomass-derived chemicals in cancer treatment and medical materials, underscoring the broader application of similar compounds in drug synthesis and healthcare advancements (Zhang et al., 2021).

Amino Acids and Peptides in Biochemical Analysis

The ninhydrin reaction, essential for analyzing amino acids, peptides, and proteins, showcases the critical role of amino and carboxyl groups in biochemical analysis. This method's broad application across various scientific disciplines, including agricultural, environmental, and medical sciences, highlights the foundational importance of understanding and manipulating these functional groups for analytical purposes (Friedman, 2004).

Reactive Carbonyl Species in Chronic Diseases

The study of reactive carbonyl species (RCS) illustrates the profound impact of carbonyl-containing compounds on health. RCS are implicated in various chronic diseases, indicating the necessity of understanding such compounds' biochemical behavior and therapeutic potential. This area of research provides a pathway for developing treatments targeting RCS-related pathologies, reflecting the broader implications of carbonyl and carboxyl chemistry in medical research (Fuloria et al., 2020).

Synthesis and Applications of Amino Acid-functionalized Quantum Dots

The functionalization of quantum dots with amino acids, leveraging amino and carboxyl groups, illustrates the intersection of nanotechnology and biochemistry. These advancements enable the development of biocompatible, sustainable materials with enhanced optical and electronic properties. The broad range of applications, from sensors to energy storage systems, underscores the versatility and significance of compounds with similar functional groups in cutting-edge research and technology applications (Ravi et al., 2021).

作用機序

Target of Action

It’s known that this compound is used in the synthesis of peptide acids containing a c-terminal d-tryptophan amino-acid residue . The specific targets would depend on the final peptide sequence synthesized using this compound.

Mode of Action

FMOC-D-TRP(ME)-OH is a building block used in Fmoc solid-phase peptide synthesis (SPPS) . In this process, the compound is attached to a solid support, allowing for the sequential addition of amino acids to create a peptide chain. The Fmoc group protects the amino group during synthesis and is removed in the final steps .

Pharmacokinetics

D-tryptophan residues can potentially enhance the metabolic stability of peptides .

Action Environment

The action of FMOC-D-TRP(ME)-OH is primarily in the context of a laboratory setting during peptide synthesis . Environmental factors such as temperature, pH, and solvent choice can influence the efficiency of peptide synthesis and the stability of the compound .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylindol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-29-15-17(18-8-6-7-13-25(18)29)14-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23-24H,14,16H2,1H3,(H,28,32)(H,30,31)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPXIUSEXJJUGT-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719301 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168471-22-5 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。